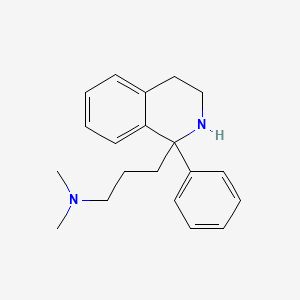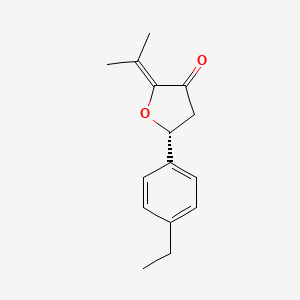![molecular formula C27H20BrNO B13781147 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is a complex organic compound with a unique structure that includes a quinoline moiety fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic conditions, followed by cyclization and bromination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of key cellular processes. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription . Additionally, it may inhibit enzymes involved in cell signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry and materials science.
Phenanthridine: Another nitrogen-containing heterocycle with similar biological activities.
Acridine: Known for its use in dye chemistry and as an antimicrobial agent.
Uniqueness
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is unique due to its fused quinoline and phenyl structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20BrNO |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C27H20NO.BrH/c29-27(23-14-12-21(13-15-23)20-7-2-1-3-8-20)19-28-18-6-11-25-24-10-5-4-9-22(24)16-17-26(25)28;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
WYLVEYZGEBPDKI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C=CC5=CC=CC=C54.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


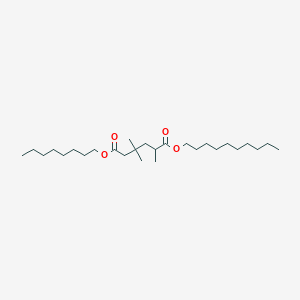
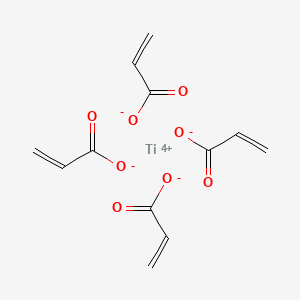


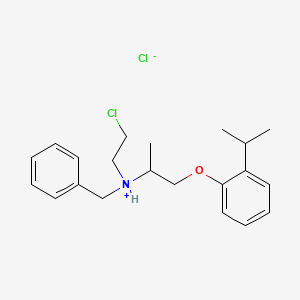
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)

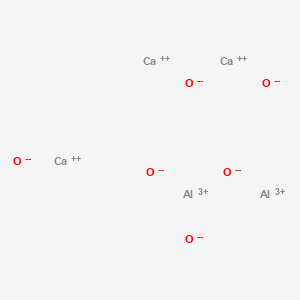


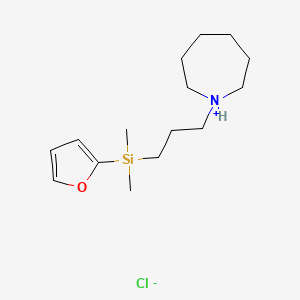
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
